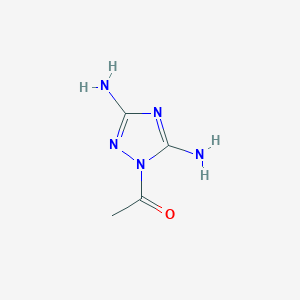![molecular formula C7H7N3O B3057980 2-Methylpyrazolo[1,5-A]pyrimidin-7(4H)-one CAS No. 86969-24-6](/img/structure/B3057980.png)
2-Methylpyrazolo[1,5-A]pyrimidin-7(4H)-one
Overview
Description
“2-Methylpyrazolo[1,5-A]pyrimidin-7(4H)-one” is a chemical compound with the molecular formula C7H7N3O . It is a building block used in research .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various methods. For instance, a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were synthesized as novel CDK2 targeting compounds . Another method involves reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: OC1=CC=NC2=CC©=NN12 . This indicates the presence of a pyrazolo[1,5-a]pyrimidin-7-one core with a methyl group at the 2-position .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 149.15 . Other physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Pharmacological Properties
2-Methylpyrazolo[1,5-A]pyrimidin-7(4H)-one and its derivatives have been extensively studied for their synthesis and pharmacological properties. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidines, including 2-methyl derivatives, has been explored due to their interesting antipyretic, hypothermizing, and anti-inflammatory properties (Pecori Vettori et al., 1981). Similarly, research on the reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrimidines has led to the synthesis of potential benzodiazepine receptor ligands (Bruni et al., 1994).
Anti-Inflammatory and Antimicrobial Applications
There is significant interest in this compound derivatives for their potential anti-inflammatory and antimicrobial applications. For instance, a study synthesized and evaluated 7-trifluoromethylpyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents, finding promising results (Aggarwal et al., 2014). Another research developed 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones as nonsteroidal antiinflammatory drugs, noteworthy for their lack of ulcerogenic activity (Auzzi et al., 1983).
Potential in Treating Neurological Conditions
This compound class has also been explored for its potential in treating neurological conditions. For example, novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives were synthesized as c-Src kinase inhibitors for the treatment of acute ischemic stroke, showing potent inhibitory activity and satisfactory central nervous system penetration (Mukaiyama et al., 2007).
Applications in Antifungal and Antitumor Research
The antifungal and antitumor properties of this compound derivatives have also been a focus of research. Studies have synthesized new pyrazolo[1,5-a]pyrimidines with promising antifungal activities (Zhang et al., 2016) and investigated their potential in treating epilepsy (Ding et al., 2019).
Synthesis and Characterization for Imaging Applications
Furthermore, the synthesis and characterization of this compound derivatives for imaging applications, such as in tumor imaging with positron emission tomography, have been explored (Xu et al., 2012).
properties
IUPAC Name |
2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-6-8-3-2-7(11)10(6)9-5/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANCDMKMIRUSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=O)N2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571465 | |
| Record name | 2-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86969-24-6 | |
| Record name | 2-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057905.png)

![5-[Bis(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B3057908.png)




![Thieno[2,3-b]pyridine-6-carbonitrile](/img/structure/B3057915.png)
![Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro-](/img/structure/B3057919.png)
![Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis-](/img/structure/B3057920.png)